(E)-3-(2-chlorophenyl)-N-pyridin-3-ylprop-2-enamide
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Overview
Description
(E)-3-(2-chlorophenyl)-N-pyridin-3-ylprop-2-enamide is an organic compound characterized by the presence of a chlorophenyl group, a pyridinyl group, and an enamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-N-pyridin-3-ylprop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 3-aminopyridine.
Formation of the Enamine: The aldehyde group of 2-chlorobenzaldehyde reacts with the amino group of 3-aminopyridine under basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Coupling Reaction: The amine undergoes a coupling reaction with acryloyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chlorophenyl)-N-pyridin-3-ylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl or pyridinyl derivatives.
Scientific Research Applications
(E)-3-(2-chlorophenyl)-N-pyridin-3-ylprop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-N-pyridin-3-ylprop-2-enamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2-bromophenyl)-N-pyridin-3-ylprop-2-enamide: Similar structure but with a bromine atom instead of chlorine.
(E)-3-(2-fluorophenyl)-N-pyridin-3-ylprop-2-enamide: Similar structure but with a fluorine atom instead of chlorine.
(E)-3-(2-methylphenyl)-N-pyridin-3-ylprop-2-enamide: Similar structure but with a methyl group instead of chlorine.
Uniqueness
(E)-3-(2-chlorophenyl)-N-pyridin-3-ylprop-2-enamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity and specificity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
349433-39-2 |
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Molecular Formula |
C14H11ClN2O |
Molecular Weight |
258.70 g/mol |
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-pyridin-3-ylprop-2-enamide |
InChI |
InChI=1S/C14H11ClN2O/c15-13-6-2-1-4-11(13)7-8-14(18)17-12-5-3-9-16-10-12/h1-10H,(H,17,18)/b8-7+ |
InChI Key |
HCANACRHIQEWQF-BQYQJAHWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CN=CC=C2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CN=CC=C2)Cl |
solubility |
27 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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